molecular formula C7H2ClF5O B6313359 2-Chloro-5,6-difluoro-4-(trifluoromethyl)phenol CAS No. 1858251-03-2

2-Chloro-5,6-difluoro-4-(trifluoromethyl)phenol

Cat. No.: B6313359
CAS No.: 1858251-03-2
M. Wt: 232.53 g/mol
InChI Key: YEAJLIRIAYWKJM-UHFFFAOYSA-N
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Description

2-Chloro-5,6-difluoro-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-difluoro-4-(trifluoromethyl)phenol can be achieved through several synthetic routes. One common method involves the halogenation of a suitable phenol precursor. For instance, starting with 2-chloro-4-(trifluoromethyl)phenol, selective fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-difluoro-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions. For example, the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups attached to the phenol ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted phenol, while oxidation can produce quinone derivatives.

Scientific Research Applications

2-Chloro-5,6-difluoro-4-(trifluoromethyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-difluoro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenol
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 5-Chloro-2,4,6-trifluoropyrimidine

Uniqueness

2-Chloro-5,6-difluoro-4-(trifluoromethyl)phenol is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-2,3-difluoro-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAJLIRIAYWKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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